molecular formula C16H20BrN3O2S B13916998 Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B13916998
M. Wt: 398.3 g/mol
InChI Key: HPKZGZJAHLALIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a bromobenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the bromobenzo[d]thiazole intermediate, which is then reacted with piperazineThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromobenzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
  • Benzo[d]imidazo[2,1-b]thiazole derivatives
  • Imidazole containing compounds

Uniqueness

Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H20BrN3O2S

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20BrN3O2S/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-18-12-10-11(17)4-5-13(12)23-14/h4-5,10H,6-9H2,1-3H3

InChI Key

HPKZGZJAHLALIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)Br

Origin of Product

United States

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